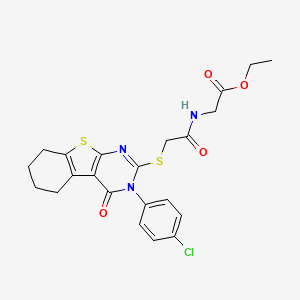

C22H22ClN3O4S2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé ayant la formule moléculaire C22H22ClN3O4S2 , Loratadine . La loratadine est un antihistaminique tricyclique de deuxième génération utilisé pour traiter les allergies. Elle est connue pour ses effets durables et ses propriétés sédatives minimales par rapport aux antihistaminiques de première génération .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La loratadine est synthétisée par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes :

Formation de l'intermédiaire : La synthèse commence par la réaction de la 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one avec la 4-pipéridone pour former un intermédiaire.

Cyclisation : Cet intermédiaire subit une cyclisation en présence de chloroformiate d'éthyle pour former l'ester éthylique de la loratadine.

Purification : Le produit brut est purifié par recristallisation dans l'acétonitrile pour obtenir la loratadine pure.

Méthodes de production industrielle

La production industrielle de la loratadine implique généralement une synthèse à grande échelle utilisant des étapes similaires, mais optimisées pour l'efficacité et le rendement. Le processus comprend :

Synthèse en vrac : De grandes quantités de matières premières sont mises à réagir dans des réacteurs industriels.

Purification : Le produit est purifié en utilisant des techniques de recristallisation et de filtration à l'échelle industrielle.

Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour garantir la pureté et la constance.

Analyse Des Réactions Chimiques

Types de réactions

La loratadine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La loratadine peut être oxydée pour former la desloratadine, son métabolite actif.

Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

Substitution : La loratadine peut subir des réactions de substitution, en particulier au niveau de l'atome de chlore.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactifs nucléophiles tels que le méthylate de sodium peuvent faciliter les réactions de substitution.

Principaux produits

Desloratadine : Le principal produit de l'oxydation.

Divers dérivés substitués : En fonction des réactifs utilisés dans les réactions de substitution.

Applications De Recherche Scientifique

La loratadine a une large gamme d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études sur l'activité antihistaminique et la conception de médicaments.

Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et les mécanismes de réponse allergique.

Médecine : Largement utilisée dans les études cliniques pour traiter la rhinite allergique et l'urticaire chronique.

Industrie : Utilisée dans la formulation de médicaments contre les allergies en vente libre.

Mécanisme d'action

La loratadine exerce ses effets en inhibant sélectivement les récepteurs périphériques H1 de l'histamine. Cette inhibition empêche l'histamine de se lier à ses récepteurs, réduisant ainsi les symptômes allergiques tels que les démangeaisons, le gonflement et les éruptions cutanées. Les cibles moléculaires comprennent les récepteurs H1 de l'histamine situés sur diverses cellules, notamment les mastocytes et les basophiles .

Mécanisme D'action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include histamine H1 receptors located on various cells, including mast cells and basophils .

Comparaison Avec Des Composés Similaires

Composés similaires

Cetirizine : Un autre antihistaminique de deuxième génération ayant des utilisations similaires, mais des propriétés pharmacocinétiques différentes.

Fexofénadine : Connue pour ses propriétés non sédatives et sa durée d'action plus longue.

Desloratadine : Le métabolite actif de la loratadine ayant une puissance accrue.

Unicité

La loratadine est unique en raison de son équilibre entre efficacité et effets sédatifs minimes. Contrairement aux antihistaminiques de première génération, elle ne traverse pas facilement la barrière hémato-encéphalique, ce qui entraîne moins d'effets secondaires sur le système nerveux central .

Propriétés

Formule moléculaire |

C22H22ClN3O4S2 |

|---|---|

Poids moléculaire |

492.0 g/mol |

Nom IUPAC |

ethyl 2-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-2-30-18(28)11-24-17(27)12-31-22-25-20-19(15-5-3-4-6-16(15)32-20)21(29)26(22)14-9-7-13(23)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,24,27) |

Clé InChI |

HYAQYSSQHHDXGG-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136057.png)

![2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol](/img/structure/B12136064.png)

![2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B12136067.png)

![2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12136084.png)

![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]](/img/structure/B12136090.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12136104.png)

![3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid](/img/structure/B12136106.png)

![11,13-dimethyl-6-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12136107.png)

![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136113.png)

![3-(2-Chlorophenyl)-5-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136121.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136126.png)

![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)

![5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136134.png)